molecular formula C12H12BrNO2 B8059770 6-Bromo-1-propyl-1H-indole-4-carboxylic acid

6-Bromo-1-propyl-1H-indole-4-carboxylic acid

Cat. No.: B8059770
M. Wt: 282.13 g/mol
InChI Key: NTEUTXNMURTBSG-UHFFFAOYSA-N
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Description

6-Bromo-1-propyl-1H-indole-4-carboxylic acid is an organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the 6th position, a propyl group at the 1st position, and a carboxylic acid group at the 4th position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-propyl-1H-indole-4-carboxylic acid typically involves the bromination of 1-propyl-1H-indole-4-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane under controlled conditions to ensure selective bromination at the 6th position.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available indole derivatives. The process includes bromination, alkylation, and carboxylation steps, followed by purification using techniques like recrystallization or chromatography to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the propyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Formation of this compound derivatives with oxidized propyl groups.

    Reduction: Formation of 6-bromo-1-propyl-1H-indole-4-methanol or 6-bromo-1-propyl-1H-indole-4-aldehyde.

    Substitution: Formation of 6-substituted-1-propyl-1H-indole-4-carboxylic acid derivatives.

Scientific Research Applications

6-Bromo-1-propyl-1H-indole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications due to its structural similarity to bioactive indole derivatives.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-1-propyl-1H-indole-4-carboxylic acid is not fully elucidated. indole derivatives generally exert their effects by interacting with various molecular targets, such as enzymes, receptors, and ion channels. The bromine atom and carboxylic acid group may enhance binding affinity and specificity to these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

    6-Bromo-1H-indole-4-carboxylic acid: Lacks the propyl group, which may affect its biological activity and solubility.

    1-Propyl-1H-indole-4-carboxylic acid: Lacks the bromine atom, which may influence its reactivity and binding properties.

    6-Bromo-1-methyl-1H-indole-4-carboxylic acid: Contains a methyl group instead of a propyl group, potentially altering its pharmacokinetic properties.

Uniqueness: 6-Bromo-1-propyl-1H-indole-4-carboxylic acid is unique due to the presence of both the bromine atom and the propyl group, which may confer distinct chemical reactivity and biological activity compared to other indole derivatives.

Properties

IUPAC Name

6-bromo-1-propylindole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c1-2-4-14-5-3-9-10(12(15)16)6-8(13)7-11(9)14/h3,5-7H,2,4H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTEUTXNMURTBSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC2=C(C=C(C=C21)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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